![molecular formula C27H24N2O3 B4264975 methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4264975.png)
methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate
Overview
Description
Methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its effects on synaptic plasticity, learning and memory, as well as its potential therapeutic applications in neurological disorders such as epilepsy and Alzheimer's disease.
Mechanism of Action
Methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate acts as a competitive antagonist of the NMDA receptor, specifically targeting the glycine-binding site on the receptor. By blocking the binding of glycine, methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate prevents the activation of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process involved in the strengthening of synaptic connections in the brain. It has also been shown to impair learning and memory in animal models, further supporting its role as an NMDA receptor antagonist.
Advantages and Limitations for Lab Experiments
Methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate has a number of advantages for use in lab experiments, including its potency and selectivity as an NMDA receptor antagonist. However, it also has limitations, such as its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Future Directions
There are a number of future directions for research on methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate, including its potential therapeutic applications in neurological disorders such as epilepsy and Alzheimer's disease. It may also be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, further studies may be conducted to explore the role of NMDA receptors in other physiological processes and to identify potential new targets for drug development.
Scientific Research Applications
Methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate has been widely used in scientific research to study the role of NMDA receptors in synaptic plasticity and learning and memory. It has also been studied for its potential therapeutic applications in neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
methyl 3-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-16-9-11-19(13-18(16)3)25-15-22(21-7-5-6-8-23(21)28-25)26(30)29-24-14-20(27(31)32-4)12-10-17(24)2/h5-15H,1-4H3,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUVHXKSGFXSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.